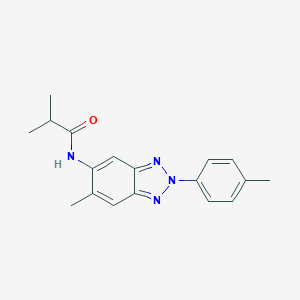
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide, also known as MBI 594AN, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been found to possess various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has potential therapeutic implications in cancer research, as CK2 is overexpressed in many cancer cells.
In addition, N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Its inhibitory effect on CK2 is due to its ability to bind to the ATP-binding site of the enzyme, thereby preventing its activity. Its modulatory effect on GABA-A receptors is due to its ability to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been found to increase the inhibitory effect of GABA on neuronal activity, thereby reducing seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide in lab experiments is its specificity for protein kinase CK2 and GABA-A receptors. This specificity allows for the selective modulation of these targets without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide. One direction is to further investigate its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Finally, future research can focus on the identification of other cellular targets for this compound, which may have potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the reaction between 2-amino-5-methylbenzotriazole and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 210-212°C.
Propriétés
Formule moléculaire |
C18H20N4O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N4O/c1-11(2)18(23)19-15-10-17-16(9-13(15)4)20-22(21-17)14-7-5-12(3)6-8-14/h5-11H,1-4H3,(H,19,23) |
Clé InChI |
JBDWMRLBIGFHEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)